![molecular formula C20H24N4OS B2695403 N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 896657-58-2](/img/structure/B2695403.png)
N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
Vue d'ensemble
Description
“N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a chemical compound with the molecular formula C20H24N4OS . It has a molecular weight of 368.4958 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 5 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.499g/mol and an XLogP3 of 5.1 . It has a topological polar surface area of 96A^2 and a heavy atom count of 26 . The compound is canonicalized .Applications De Recherche Scientifique
Antimicrobial and Hypoglycemic Activities
- Antimicrobial Activity : A study by Al-Wahaibi et al. (2017) investigated adamantane-isothiourea hybrid derivatives, revealing potent broad-spectrum antibacterial activity against certain standard strains of pathogenic bacteria and Candida albicans. This suggests potential applications in antimicrobial therapies (Al-Wahaibi et al., 2017).
- Hypoglycemic Activity : The same study also demonstrated in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats, indicating a potential role in diabetes management (Al-Wahaibi et al., 2017).
Tuberculosis Inhibition
- Antitubercular Activity : Addla et al. (2014) synthesized novel 1,2,3-triazole-adamantylacetamide hybrids, showing significant in vitro antitubercular activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for tuberculosis treatment (Addla et al., 2014).
Analgesic Properties
- Analgesic Drugs : Fresno et al. (2014) reported the synthesis of adamantyl analogues of paracetamol, showing significant analgesic properties. This points to potential applications in pain management (Fresno et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitors : A study by Yıldırım and Cetin (2008) focused on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. This suggests potential applications in protecting metals from corrosion (Yıldırım & Cetin, 2008).
Anti-inflammatory Activity
- Anti-inflammatory Activity : Al-Abdullah et al. (2014) explored the anti-inflammatory activity of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showing good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of MGH-CP1, also known as N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide or 2-((1H-1,2,4-Triazol-5-yl)thio)-N-(4-(adamantan-1-yl)phenyl)acetamide, are the TEAD2 and TEAD4 transcription factors . These transcription factors bind to the transcription co-activators YAP/TAZ and control the transcriptional output of the Hippo pathway .
Mode of Action
MGH-CP1 inhibits the auto-palmitoylation of TEAD2 and TEAD4 . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . In cells, MGH-CP1 maintains TEAD stability and TEAD-Vgll4 repressor complex and allosterically inhibits TEAD-YAP association and YAP-induced transcriptional activation .
Biochemical Pathways
MGH-CP1 affects the Hippo pathway, a key regulator of organ size and tumorigenesis . By inhibiting the TEAD-YAP complex, MGH-CP1 suppresses the transcriptional output of the Hippo pathway . This results in the suppression of Myc expression, inhibition of epithelial over-proliferation, and induction of apoptosis .
Pharmacokinetics
It is noted that mgh-cp1 is orally active , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of MGH-CP1’s action include the inhibition of TEAD-mediated transcription, blocking of cell over-proliferation, suppression of Myc expression, and induction of apoptosis . In addition, MGH-CP1 treatment correlates significantly with YAP-dependency in a broad range of human cancer cells .
Action Environment
It is noted that mgh-cp1 blocks yap-dependent liver overgrowth induced by liver-specific lats1/2 deletion in mice and inhibits xenograft tumor growth of human uveal melanoma cells in vivo . This suggests that the compound’s action may be influenced by the specific cellular and tissue environments in which it is applied.
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKXOVBCMOZQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896657-58-2 | |
| Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



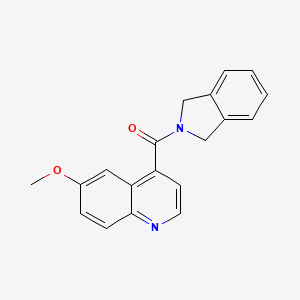
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)

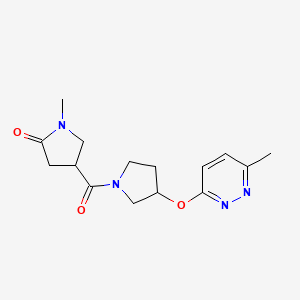
![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)
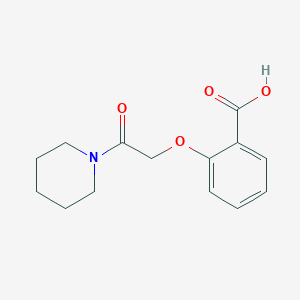
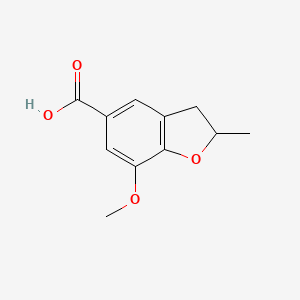
![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)

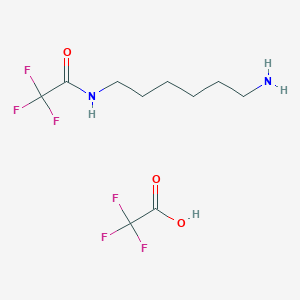
![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)
![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)
![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)